molecular formula C20H29FN4O B12350428 4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one

4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B12350428
M. Wt: 360.5 g/mol
InChI Key: QQKPLBSOAOKYJW-UHFFFAOYSA-N
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Description

4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one is a complex organic compound belonging to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step organic reactions. One common approach is the construction of the pyrazoloquinoline core through classical reaction protocols, such as transition metal-catalyzed reactions, organo-catalyzed reactions, and microwave-mediated reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These methods allow for the direct introduction of functional groups and the construction of complex heterocyclic scaffolds.

Chemical Reactions Analysis

Types of Reactions

4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various catalysts for facilitating substitution and oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination at the benzylic position can yield brominated derivatives, while oxidation can produce corresponding ketones or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinoline derivatives, such as:

Uniqueness

What sets 4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one apart is its unique combination of functional groups and its potential for diverse biological activities. The presence of the butylamino and fluorophenyl groups enhances its chemical reactivity and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H29FN4O

Molecular Weight

360.5 g/mol

IUPAC Name

4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C20H29FN4O/c1-2-3-11-22-19-17-18(15-9-4-5-10-16(15)23-19)24-25(20(17)26)14-8-6-7-13(21)12-14/h6-8,12,15-19,22-24H,2-5,9-11H2,1H3

InChI Key

QQKPLBSOAOKYJW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1C2C(C3CCCCC3N1)NN(C2=O)C4=CC(=CC=C4)F

Origin of Product

United States

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